Sethoxydim-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

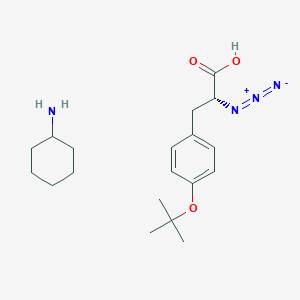

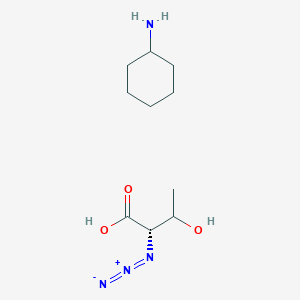

Sethoxydim-oxazole is a derivative of sethoxydim, a cyclohexanedione oxime herbicide. Sethoxydim is widely used for post-emergence control of annual and perennial grass weeds in broad-leaved crops such as sugar beet, soybean, and oilseed rape.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including sethoxydim-oxazole, often involves the use of tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields . Another method involves the reaction of o-aminophenol and aromatic aldehydes in the presence of magnetic nanoparticles as a catalyst in water under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of magnetic nanocatalysts due to their high stability and ease of separation from the reaction mixture using an external magnet. This method is eco-friendly and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sethoxydim-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tosylmethyl isocyanide (TosMIC), aldehydes, and magnetic nanoparticles. The reactions are typically carried out in ionic liquids or water under mild conditions .

Major Products Formed: The major products formed from the reactions of this compound include various substituted oxazole derivatives. These derivatives have been studied for their potential biological and pharmacological activities .

Scientific Research Applications

Sethoxydim-oxazole has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new chemical entities. In biology, it has been studied for its potential as a bioherbicide and its interactions with other bioherbicides . In medicine, oxazole derivatives have shown promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . In industry, this compound is used in the development of eco-friendly herbicides and other agricultural chemicals .

Mechanism of Action

Sethoxydim-oxazole exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This inhibition disrupts the electron transport of photosystem II, leading to the death of susceptible plants . The molecular targets and pathways involved include the ABA-activated signaling pathways and the bZIP transcription factor 60 (TF bZIP60), which play a role in impaired plant defense against bioherbicides .

Comparison with Similar Compounds

Sethoxydim-oxazole is unique compared to other similar compounds such as profoxydim and alloxydim. While all these compounds are cyclohexanedione oxime herbicides, this compound has distinct chemical properties and degradation pathways . Similar compounds include:

- Profoxydim

- Alloxydim

- Cycloxydim

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

CAS No. |

413594-06-6 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

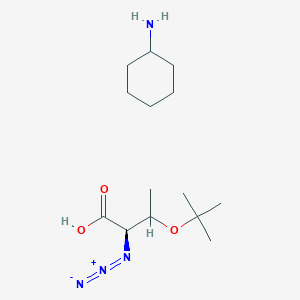

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)